molecular formula C9H16N2O B14296944 N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine CAS No. 124852-90-0

N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine

Katalognummer: B14296944
CAS-Nummer: 124852-90-0
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: RRALIHZWCSGHLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine is a compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical reactions and applications. This compound features a unique structure with a di(prop-2-en-1-yl)amino group attached to a propylidene chain, which is further connected to a hydroxylamine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine can be achieved through several synthetic routes. One common method involves the reaction of di(prop-2-en-1-yl)amine with a suitable aldehyde or ketone to form the corresponding imine, which is then reduced to the hydroxylamine derivative. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the di(prop-2-en-1-yl)amino group and the hydroxylamine moiety. This structure imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

124852-90-0

Molekularformel

C9H16N2O

Molekulargewicht

168.24 g/mol

IUPAC-Name

N-[3-[bis(prop-2-enyl)amino]propylidene]hydroxylamine

InChI

InChI=1S/C9H16N2O/c1-3-7-11(8-4-2)9-5-6-10-12/h3-4,6,12H,1-2,5,7-9H2

InChI-Schlüssel

RRALIHZWCSGHLA-UHFFFAOYSA-N

Kanonische SMILES

C=CCN(CCC=NO)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.